Spiro[2.3]hexan-5-ol
Description
Spiro[2.3]hexan-5-ol is a bicyclic alcohol characterized by a spiro junction connecting a four-membered ring and a three-membered ring, with a hydroxyl group at the 5-position. This structure imparts significant steric strain due to the compact spirocyclic framework, which influences its reactivity, stability, and applications in organic synthesis and drug discovery. The compound’s rigid, three-dimensional geometry makes it a promising scaffold for medicinal chemistry, though synthetic challenges persist due to ring strain .
Properties
IUPAC Name |
spiro[2.3]hexan-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-5-3-6(4-5)1-2-6/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTRNUCBKIZFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20054-19-7 | |
| Record name | spiro[2.3]hexan-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.3]hexan-5-ol can be achieved through various methods. One common approach involves the cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst under visible-light-induced photosensitization . This method allows for the rapid construction of polysubstituted spirocyclic frameworks in good yields under mild conditions.
Industrial Production Methods
While specific industrial production methods for Spiro[2.3]hexan-5-ol are not extensively documented, the general principles of spirocyclic compound synthesis can be applied. These methods typically involve the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.3]hexan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Spiro[2.3]hexan-5-ol can yield spiro[2.3]hexan-5-one, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Spiro[2.3]hexan-5-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Spiro[2.3]hexan-5-ol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations :
- Ring Strain: Spiro[2.3]hexan-5-ol’s four- and three-membered rings introduce higher strain compared to analogs like oxa-azaspiro[3.5]nonane (six-membered ring), leading to lower synthetic yields (e.g., 35% for cyclopropyl analogs vs. 94% for less strained derivatives) .
- Functional Group Impact : Hydroxyl and carboxylic acid groups (e.g., in 5-hydroxyspiro[2.3]hexane-1-carboxylic acid) enhance solubility and biological interactions but may complicate purification .
Spectroscopic and Stability Profiles
- Mass Spectrometry : Spiro compounds often fragment at the spiro junction. For example, Spiro[2.3]hexan-5-one derivatives lose fragments like m/z = M⁺ – ArN₂CO during EIMS analysis, a behavior shared with benzoxazine dimers .
- Thermal Stability : The ketone analog (Spiro[2.3]hexan-5-one) is stable under inert storage (2–8°C), while hydroxylated variants may require protection against oxidation .
Biological Activity
Spiro[2.3]hexan-5-ol is a unique organic compound characterized by its spirocyclic structure, which features a hydroxyl group that imparts distinct chemical reactivity and biological activity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential applications as an enzyme inhibitor and in drug development.
Chemical Structure and Properties
The molecular formula of Spiro[2.3]hexan-5-ol is C6H10O, and its structure consists of a six-membered ring fused to a three-membered ring, creating a spirocyclic framework. The presence of the hydroxyl group enhances its reactivity, allowing it to participate in hydrogen bonding and electrostatic interactions with biological targets.
The biological activity of Spiro[2.3]hexan-5-ol is primarily attributed to its ability to interact with specific enzymes and receptors. Its spirocyclic structure enables it to fit into unique binding sites, potentially inhibiting or modulating enzymatic activity. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : Spiro[2.3]hexan-5-ol has been shown to inhibit certain enzymes involved in metabolic pathways, making it a candidate for further investigation in drug design.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although more research is needed to confirm these effects.
Case Studies
- Enzyme Interaction Studies : Research indicates that Spiro[2.3]hexan-5-ol can bind effectively to enzymes involved in metabolic processes. For instance, studies have demonstrated its potential as an inhibitor of cholinesterase, which plays a crucial role in neurotransmission.
- Antitumor Activity : In vitro studies have suggested that spirocyclic compounds similar to Spiro[2.3]hexan-5-ol exhibit antitumor properties against various cancer cell lines, including breast (MCF-7) and colon cancer (CT26). The cytotoxic effects were evaluated using MTS assays, showing significant inhibition of cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of Spiro[2.3]hexan-5-ol, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Functional Groups | Unique Features |
|---|---|---|---|
| Spiro[2.4]heptane-1,3-dione | Spirocyclic | None | Lacks amino and hydroxyl groups |
| Spiro[3.3]heptane-2,6-dione | Spirocyclic | None | Larger spirocyclic structure |
| 5-Aminospiro[2.3]hexane-1-carboxylic acid | Spirocyclic | Amino, Carboxylic | Extends synthetic analogs of gamma-aminobutyric acid |
Spiro[2.3]hexan-5-ol's combination of functional groups (hydroxyl) within the spirocyclic framework contributes to its distinct reactivity patterns and potential applications in medicinal chemistry.
Applications
The unique properties of Spiro[2.3]hexan-5-ol make it a valuable compound for various applications:
- Medicinal Chemistry : Ongoing research is exploring its potential as a lead compound for developing new therapeutic agents.
- Industrial Use : It serves as an intermediate in the synthesis of fine chemicals and other industrial products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
